Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a dihydropyridazine derivative featuring a 2-chlorophenyl substituent at position 1, a substituted ethoxy group at position 4, and an ethyl ester at position 2. The dihydropyridazine core is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(3-fluoro-4-methylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-15(17)23)32-12-19(28)25-14-9-8-13(2)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJISYRYDUIXGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the dihydropyridazine core is particularly noteworthy, as it is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | Approximately 396.84 g/mol |
| Chemical Formula | C₁₈H₁₈ClF₂N₃O₄ |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to modulate specific enzyme activities and interact with various biological targets, including protein kinases. This modulation can lead to alterations in cellular processes such as proliferation and apoptosis, which are crucial in cancer biology.
Anticancer Activity
Research indicates that derivatives of the pyridazine class, including this compound, exhibit significant anticancer properties . A study highlighted that similar compounds demonstrated selective antiproliferative activity against various cancer cell lines, suggesting a potential application in cancer therapeutics .
Case Study: Antiproliferative Effects
In vitro studies have shown that the compound inhibits the growth of cancer cells through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways involved in tumor growth
For example, compounds structurally related to this compound have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines .
Other Biological Activities
In addition to anticancer effects, this compound may also exhibit:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituent Variations : Changes in the chlorophenyl and fluoro-methyl groups can significantly alter activity.
- Pyridazine Core Modifications : Modifications at various positions on the pyridazine ring can enhance or reduce biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed comparison with two closely related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Core Heterocycle Differences :
- The dihydropyridazine core in the query compound and the analog from is associated with electron-deficient systems, favoring interactions with ATP-binding pockets in kinases. In contrast, the benzodiazepine core in is linked to GABA receptor modulation, indicating divergent biological targets.
Substituent Effects: The 2-chlorophenyl group in the query compound and the benzodiazepine analog may enhance lipophilicity and membrane permeability compared to the 3-chlorophenyl isomer in .
Synthetic Considerations: The synthesis of pyridazine derivatives (e.g., the query compound) often involves cyclocondensation of hydrazines with diketones, as noted in studies on furazano-piperazines . The benzodiazepine analog likely follows a different pathway, such as the Gould-Jacobs reaction for benzodiazepine ring formation.
Safety and Handling :
- While the query compound’s safety data are unavailable, the benzodiazepine analog requires precautions for inhalation and skin contact, suggesting similar protocols may apply to structurally complex esters .
Research Implications and Gaps
- Structural Optimization : The query compound’s amide-ethoxy side chain could be modified to enhance solubility (e.g., via PEGylation) without compromising binding affinity.
- Theoretical Studies : Comparative molecular dynamics simulations (as in ) could predict the query compound’s binding modes versus its trifluoromethyl-containing analog .
- Experimental Validation: No pharmacological data are available for the query compound; in vitro assays against kinase targets (e.g., EGFR or VEGFR2) are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
